molecular formula C17H18N2 B012380 Indole, 3-((dimethylamino)methyl)-1-phenyl- CAS No. 109251-68-5

Indole, 3-((dimethylamino)methyl)-1-phenyl-

Cat. No. B012380
M. Wt: 250.34 g/mol
InChI Key: YQRFNATTXLUGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3-((dimethylamino)methyl)-1-phenyl-, also known as DMAP-1, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DMAP-1 is a tertiary amine that is widely used in organic synthesis as a catalyst. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.

Mechanism Of Action

Indole, 3-((dimethylamino)methyl)-1-phenyl- acts as a nucleophilic catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. It catalyzes the reaction between the carbonyl group of an acid derivative and a nucleophile, such as an alcohol or amine. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been studied for its potential applications as an enzyme inhibitor, specifically in the inhibition of acetylcholinesterase.

Biochemical And Physiological Effects

Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. In organic synthesis, it has been shown to increase the yield and selectivity of the reaction. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses.

Advantages And Limitations For Lab Experiments

Indole, 3-((dimethylamino)methyl)-1-phenyl- has several advantages and limitations for lab experiments. Its advantages include its high catalytic activity, low toxicity, and ease of use. Its limitations include its sensitivity to moisture and air, which can affect its catalytic activity.

Future Directions

There are several future directions for the study of Indole, 3-((dimethylamino)methyl)-1-phenyl-. One potential direction is the development of new synthetic methods that utilize Indole, 3-((dimethylamino)methyl)-1-phenyl- as a catalyst. Another potential direction is the study of Indole, 3-((dimethylamino)methyl)-1-phenyl- as an enzyme inhibitor for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the study of the biochemical and physiological effects of Indole, 3-((dimethylamino)methyl)-1-phenyl- could lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

Indole, 3-((dimethylamino)methyl)-1-phenyl- can be synthesized using various methods, including the Kabachnik-Fields reaction, Mannich reaction, and the Pictet-Spengler reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a primary amine and a phosphorous-containing reagent. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde. The Pictet-Spengler reaction involves the reaction of an indole with an aldehyde or ketone and a primary or secondary amine.

Scientific Research Applications

Indole, 3-((dimethylamino)methyl)-1-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. Indole, 3-((dimethylamino)methyl)-1-phenyl- has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.

properties

CAS RN

109251-68-5

Product Name

Indole, 3-((dimethylamino)methyl)-1-phenyl-

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N,N-dimethyl-1-(1-phenylindol-3-yl)methanamine

InChI

InChI=1S/C17H18N2/c1-18(2)12-14-13-19(15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,13H,12H2,1-2H3

InChI Key

YQRFNATTXLUGAO-UHFFFAOYSA-N

SMILES

CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3

Other CAS RN

109251-68-5

synonyms

INDOLE, 3-((DIMETHYLAMINO)METHYL)-1-PHENYL-

Origin of Product

United States

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